molecular formula C10H16O2 B3048177 1-Cyclohexylbutane-1,3-dione CAS No. 15972-15-3

1-Cyclohexylbutane-1,3-dione

Cat. No.: B3048177
CAS No.: 15972-15-3
M. Wt: 168.23 g/mol
InChI Key: GUHGBXKQVBLQGP-UHFFFAOYSA-N
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Description

1-Cyclohexylbutane-1,3-dione is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexyl group attached to a butane-1,3-dione moiety

Mechanism of Action

Target of Action

1-Cyclohexylbutane-1,3-dione is a type of triketone herbicide . The primary target of this compound is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolism of tyrosine, an amino acid, into smaller molecules that are essential for various plant functions .

Mode of Action

The mode of action of this compound involves the inhibition of HPPD . By binding to this enzyme, the compound prevents the breakdown of tyrosine . This inhibition disrupts the normal biochemical processes in plants, leading to a variety of downstream effects .

Biochemical Pathways

The inhibition of HPPD by this compound affects several biochemical pathways. Most notably, it disrupts the tyrosine catabolism pathway . This disruption can lead to an accumulation of tyrosine and a deficiency in the downstream products of its catabolism . These changes can have significant effects on plant growth and development .

Pharmacokinetics

Like other triketone herbicides, it is likely to have good bioavailability due to its ability to penetrate plant tissues .

Result of Action

The inhibition of HPPD by this compound leads to a bleaching effect in plants . This is due to the disruption of carotenoid biosynthesis, a downstream pathway of tyrosine catabolism . Carotenoids protect chlorophyll from damage by excess light, so their deficiency leads to chlorophyll degradation and a loss of green color . This results in the rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation. Another method includes the Michael addition of cyclohexanone to methyl vinyl ketone, followed by aldol condensation and subsequent dehydration .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylbutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexylbutane-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Cyclohexylbutane-1,3-dione
  • This compound
  • This compound

Comparison: this compound is unique due to its specific cyclohexyl and dione moieties, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

1-cyclohexylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHGBXKQVBLQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276513
Record name 1-cyclohexylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15972-15-3
Record name 1-Cyclohexyl-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15972-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyclohexylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as described above from 1.5 g of cyclohexyl methyl ketone and 2.32 mL of EtOAc to yield 1.06 grams of Intermediate 33 as a yellow oil: TLC Rf=0.65 (3/1, hexanes/EtOAc); 1H NMR (400 MHz, CDCl3, enol form) δ5.5 (s, 1H), 2.19-2.12 (m, 1H), 2.08 (s, 3H), 1.85-1.55 (m, 5H), 1.41-1.15 (m, 5H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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